2,2-Difluoro-1-methylcyclopentan-1-amine hydrochloride
Overview
Description
2,2-Difluoro-1-methylcyclopentan-1-amine hydrochloride is a fluorinated organic compound with the molecular formula C6H11F2N.ClH. It is a white crystalline powder with a molecular weight of 171.62 g/mol. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the fluorination of 1-methylcyclopentan-1-amine followed by the addition of hydrochloric acid. The reaction conditions typically involve the use of strong fluorinating agents such as Selectfluor or Deoxo-Fluor under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the use of specialized reactors and equipment to ensure the efficient and safe production of the compound. The process involves the careful control of reaction parameters to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-1-methylcyclopentan-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted cyclopentanes.
Scientific Research Applications
2,2-Difluoro-1-methylcyclopentan-1-amine hydrochloride is widely used in scientific research due to its unique chemical properties. It is utilized in the development of new pharmaceuticals, agrochemicals, and advanced materials. The compound's fluorinated structure makes it valuable in the synthesis of fluorinated drugs and intermediates.
Mechanism of Action
The mechanism by which 2,2-Difluoro-1-methylcyclopentan-1-amine hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as a precursor or intermediate in the synthesis of active pharmaceutical ingredients (APIs). The molecular targets and pathways involved are typically related to the specific biological or chemical processes being studied.
Comparison with Similar Compounds
2,2-Difluoro-1-methylcyclopentan-1-amine hydrochloride is unique due to its fluorinated structure, which imparts distinct chemical and physical properties compared to non-fluorinated analogs. Similar compounds include 1-methylcyclopentan-1-amine and other fluorinated amines. The presence of fluorine atoms enhances the compound's stability and reactivity, making it a valuable tool in various applications.
List of Similar Compounds
1-Methylcyclopentan-1-amine
2,2-Difluorocyclopentan-1-amine
1,1-Difluorocyclopentan-1-amine
Properties
IUPAC Name |
2,2-difluoro-1-methylcyclopentan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N.ClH/c1-5(9)3-2-4-6(5,7)8;/h2-4,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNJTNFHMYXXKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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